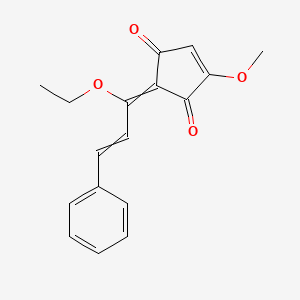
1-Propyl Etodolac-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl Etodolac-d5 is a deuterated analog of 1-Propyl Etodolac, a non-steroidal anti-inflammatory drug (NSAID). The compound is labeled with five deuterium atoms, which makes it useful in various research applications, particularly in the field of pharmacokinetics and drug metabolism studies. The molecular formula of this compound is C18H18D5NO3, and it has a molecular weight of 306.41 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl Etodolac-d5 involves the incorporation of deuterium atoms into the molecular structure of 1-Propyl Etodolac. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a suitable catalyst, such as palladium on carbon, and a deuterium source, such as deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Propyl Etodolac-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the propyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites, alcohol derivatives, and substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
1-Propyl Etodolac-d5 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Proteomics: Utilized in mass spectrometry for protein identification and quantification.
Biomedical Research: Investigated for its potential therapeutic effects and mechanisms of action in various diseases
Wirkmechanismus
The mechanism of action of 1-Propyl Etodolac-d5 is similar to that of 1-Propyl Etodolac. It acts as a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever. The deuterium labeling does not significantly alter the mechanism of action but provides advantages in research applications by allowing for more precise tracking and analysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propyl Etodolac: The non-deuterated analog with similar pharmacological properties.
8-Desethyl Etodolac: A derivative with a different substitution pattern.
8-Methyl Etodolac: Another derivative with a methyl group instead of a propyl group.
1-Methyl Etodolac: A derivative with a methyl group at the 1-position.
8-Isopropyl Etodolac: A derivative with an isopropyl group at the 8-position.
Uniqueness
1-Propyl Etodolac-d5 is unique due to its deuterium labeling, which provides advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and analysis in pharmacokinetic and drug metabolism studies. This makes it a valuable tool in scientific research compared to its non-deuterated analogs and other derivatives .
Eigenschaften
Molekularformel |
C18H23NO3 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-[8-ethyl-1-(2,2,3,3,3-pentadeuteriopropyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C18H23NO3/c1-3-9-18(11-15(20)21)17-14(8-10-22-18)13-7-5-6-12(4-2)16(13)19-17/h5-7,19H,3-4,8-11H2,1-2H3,(H,20,21)/i1D3,3D2 |
InChI-Schlüssel |
YJAXAFPOOSEKDP-WNWXXORZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |
Kanonische SMILES |
CCCC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B12429890.png)
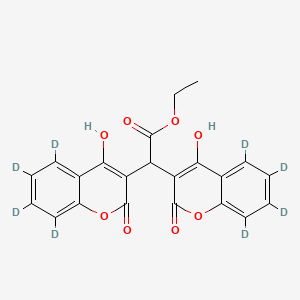
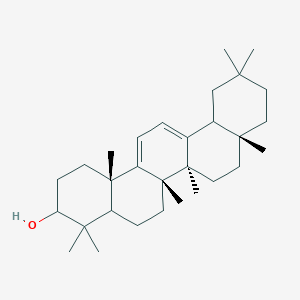
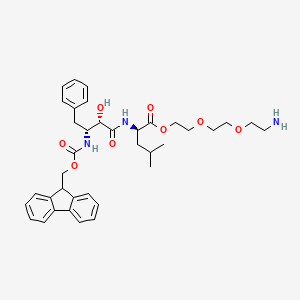
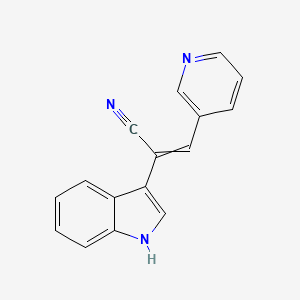

![(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid](/img/structure/B12429930.png)

![Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate](/img/structure/B12429941.png)
![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)

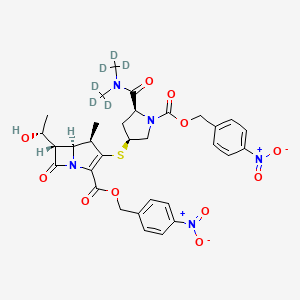
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
